molecular formula C19H15N5O B12939332 N-(7-methyl-2-phenylimidazo[1,2-a][1,3,5]triazin-4-yl)benzamide CAS No. 478813-75-1

N-(7-methyl-2-phenylimidazo[1,2-a][1,3,5]triazin-4-yl)benzamide

Cat. No.: B12939332
CAS No.: 478813-75-1
M. Wt: 329.4 g/mol
InChI Key: CQGMFKIUPNACMB-UHFFFAOYSA-N
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Description

N-(7-methyl-2-phenylimidazo[1,2-a][1,3,5]triazin-4-yl)benzamide is a heterocyclic compound featuring a fused imidazo-triazine core with substituents at the 2-phenyl, 7-methyl, and N-benzamide positions. The benzamide group at the N-position may enhance binding affinity compared to simpler acyl or alkyl substituents .

Properties

CAS No.

478813-75-1

Molecular Formula

C19H15N5O

Molecular Weight

329.4 g/mol

IUPAC Name

N-(7-methyl-2-phenylimidazo[1,2-a][1,3,5]triazin-4-yl)benzamide

InChI

InChI=1S/C19H15N5O/c1-13-12-24-18(20-13)21-16(14-8-4-2-5-9-14)22-19(24)23-17(25)15-10-6-3-7-11-15/h2-12H,1H3,(H,20,21,22,23,25)

InChI Key

CQGMFKIUPNACMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=N1)N=C(N=C2NC(=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-methyl-2-phenylimidazo[1,2-a][1,3,5]triazin-4-yl)benzamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyridine with α-bromoketones under microwave irradiation, which facilitates the formation of the imidazo[1,2-a]pyridine ring . This is followed by further functionalization to introduce the triazine ring and the benzamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Microwave-Assisted Cyclocondensation

  • Reagents : 2-phenylacetamide derivatives, substituted 1,3,5-triazines

  • Conditions : Microwave irradiation (80–120°C, 2–3 min), ethanol/DMSO solvent

  • Yield : Up to 96% for triazole/benzimidazole hybrids

  • Mechanism : Rapid cyclization via nucleophilic substitution at the triazine C2 position, followed by benzamide group introduction.

Oxidative α-Ketoamidation

  • Reagents : Iodine (I₂), CuCl, ketones

  • Conditions : DMSO solvent, 120°C under N₂

  • Yield : 53–63% for analogous triazine-α-ketoamides

  • Mechanism :

    • Ketone oxidation to α-keto intermediate via iodine/copper-mediated radical pathway.

    • Nucleophilic attack by triazine amine, forming C–N bond (Scheme 1).

Reactivity at the Triazine Core

The 1,3,5-triazine moiety undergoes selective substitutions:

Reaction Type Reagents/Conditions Outcome Yield Source
Nucleophilic Aromatic SubstitutionMorpholine, piperidine, pyrrolidineC2-aminated derivatives58–65%
Oxidative C–C Bond CleavageI₂/CuCl, O₂Cleavage to N-(triazinyl) amides53–63%
ThiolationLawesson’s reagentThiobenzamide analogsN/R

Benzamide Modifications

The benzamide group participates in:

Hydrolysis

  • Conditions : Acidic (HCl) or basic (NaOH) hydrolysis

  • Products : Benzoic acid + imidazo-triazine amine

  • Applications : Prodrug activation.

Acylation

  • Reagents : Benzoyl chloride, acyl chlorides

  • Conditions : Room temperature, ethyl acetate

  • Yield : >90% for N-acylated derivatives .

Mechanistic Insights

  • Oxidation Pathways : Copper/I₂ systems generate superoxide intermediates (O₂⁻), enabling ketone oxidation to α-ketoamides (Scheme 2) .

  • Solvent Effects : Polar aprotic solvents (DMSO) enhance reaction rates by stabilizing ionic intermediates.

  • Chemoselectivity : Electron-withdrawing groups on aryl ketones improve yields in oxidative amidation .

Stability and Reaction Optimization

  • Light/Moisture Sensitivity : Requires anhydrous, dark conditions for storage.

  • Catalyst Optimization : CuCl (0.2 eq) maximizes yield while minimizing byproducts .

  • Green Chemistry : Solvent-free microwave synthesis reduces environmental impact .

Scientific Research Applications

N-(7-methyl-2-phenylimidazo[1,2-a][1,3,5]triazin-4-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antibacterial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(7-methyl-2-phenylimidazo[1,2-a][1,3,5]triazin-4-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can disrupt cellular processes, leading to therapeutic effects such as inhibition of cancer cell growth or viral replication .

Comparison with Similar Compounds

Critical Analysis of Evidence

  • Strengths :
    • provides direct structural and activity data for imidazo-triazine analogs, enabling mechanistic predictions for the target compound.
    • and illustrate how substituent and core modifications diversify applications.
  • Limitations: No direct pharmacokinetic or toxicity data for the target compound. (Kirby-Bauer method) is irrelevant to this comparison unless antimicrobial activity is confirmed.

Biological Activity

N-(7-methyl-2-phenylimidazo[1,2-a][1,3,5]triazin-4-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H15N5OC_{19}H_{15}N_5O, with a molecular weight of approximately 325.36 g/mol. It features a complex structure that includes an imidazo[1,2-a][1,3,5]triazin core linked to a benzamide moiety.

Antitumor Activity

Recent studies have highlighted the antitumor potential of imidazole derivatives, including this compound.

The compound exhibits its anticancer effects primarily through the inhibition of tubulin polymerization. This mechanism disrupts the mitotic spindle formation during cell division, leading to cell cycle arrest and apoptosis in cancer cells.

Efficacy in Cell Lines

In vitro studies have shown promising results against various cancer cell lines:

Cell Line IC50 (µM) Effect
HCT-150.8High potency
MDA-MB-4680.6Significant growth inhibition
HeLa1.0Moderate inhibition

These findings indicate that the compound is particularly effective against breast cancer (MDA-MB-468) and colon cancer (HCT-15) cell lines.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several bacterial strains.

Efficacy Against Bacteria

Studies have reported varying degrees of effectiveness against common pathogens:

Bacterial Strain Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli2016
Pseudomonas aeruginosa1864

The compound shows significant potential as an antimicrobial agent, particularly against Gram-negative bacteria.

Case Study 1: Anticancer Efficacy

In a preclinical study involving xenograft models of breast cancer, this compound was administered at a dosage of 60 mg/kg every other day for three weeks. The results indicated a tumor growth suppression rate of approximately 77% compared to control groups without significant toxicity observed in the treated animals.

Case Study 2: Antimicrobial Effects

A comparative study assessed the antimicrobial efficacy of several imidazole derivatives against selected bacterial strains. This compound exhibited superior activity compared to standard antibiotics such as ampicillin and ciprofloxacin.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing N-(7-methyl-2-phenylimidazo[1,2-a][1,3,5]triazin-4-yl)benzamide?

  • Answer : The compound is synthesized via multistep reactions. A common approach involves:

  • Step 1 : Reacting substituted triazine precursors (e.g., 2-phenylimidazo-triazine derivatives) with benzoyl chloride or phenylacetyl chloride in 1,4-dioxane under reflux with triethylamine (TEA) as a base for 24 hours .
  • Step 2 : Purification via column chromatography using gradients of ethyl acetate and light petroleum .
  • Step 3 : Characterization by 1H^1H-NMR, IR, and mass spectrometry to confirm structure and purity .

Q. How is the purity and structural integrity of the compound validated experimentally?

  • Answer :

  • Purity : Assessed via melting point determination (e.g., 233°C for compound 15) and thin-layer chromatography (TLC) with solvent systems like EtOAc/light petroleum .
  • Structural Confirmation :
  • 1H^1H-NMR to verify substituent positions (e.g., aromatic protons at δ 7.05–7.53 ppm for phenyl groups) .
  • IR spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1636 cm1^{-1}) .

Q. What are the standard analytical techniques for quantifying receptor-binding affinity?

  • Answer :

  • Radioligand Binding Assays : Use bovine cerebral membranes to measure KiK_i values for adenosine receptor subtypes (A1_1, A2A_{2A}, A3_3) .
  • Controls : Include reference antagonists (e.g., DPCPX for A1_1AR) to validate assay conditions.
  • Data Interpretation : KiK_i values <100 nM indicate high affinity (e.g., compound 7j: Ki=12nMK_i = 12 \, \text{nM} at A1_1AR) .

Advanced Research Questions

Q. How do structural modifications at the 7-methyl or 2-phenyl positions influence A1_1 adenosine receptor (A1_1AR) antagonism?

  • Answer :

  • Methyl Group at 7-Position : Enhances selectivity for A1_1AR over A2A_{2A}AR by reducing steric clashes in the receptor’s hydrophobic pocket .
  • Phenyl Group at 2-Position : Stabilizes π-π interactions with Tyr271 in the A1_1AR binding site, as shown by docking simulations .
  • Example : Replacement of 7-methyl with bulkier groups (e.g., cyclohexyl) decreases affinity due to steric hindrance .

Q. What computational strategies are used to rationalize structure-activity relationships (SAR) for this compound?

  • Answer :

  • Docking Simulations : Performed in A1_1AR homology models (based on bovine receptors) to map ligand-receptor interactions (e.g., hydrogen bonding with Thr257 and π-stacking with Phe171) .
  • Molecular Dynamics (MD) : Used to assess conformational stability of ligand-receptor complexes over 100 ns trajectories .
  • Free Energy Calculations : MM-PBSA/GBSA methods quantify binding energy contributions of substituents .

Q. How does crystallographic data inform the conformational analysis of related imidazo-triazine derivatives?

  • Answer :

  • Crystal Structure Insights : For analogs like (E)-4-[N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carboximidoyl]phenol:
  • Planar fused-ring system (dihedral angle 64.97° with phenyl group) .
  • Intermolecular interactions (e.g., C–H⋯π dimers and O–H⋯N hydrogen bonds) stabilize the crystal lattice .
  • Application : These data guide the design of derivatives with improved solubility or stability .

Q. What experimental and computational methods resolve contradictions in biological activity data across studies?

  • Answer :

  • Meta-Analysis : Compare KiK_i values from multiple assays (e.g., differences in membrane preparation or radioligand purity) .
  • Free-Wilson Analysis : Deconstruct activity contributions of substituents to identify outliers (e.g., discrepancies in isopropyl vs. methylamino groups) .
  • Resynthesis and Retesting : Validate unexpected results (e.g., low yield compounds retested with adjusted purification protocols) .

Methodological Tables

Table 1 : Key Synthetic Parameters for N-(7-methyl-2-phenylimidazo-triazin-4-yl)benzamide Derivatives

StepReagents/ConditionsYield (%)Purity MetricsReference
AcylationBenzoyl chloride, TEA, 1,4-dioxane, reflux (24 h)23–311H^1H-NMR δ 7.05–7.53 ppm
PurificationEtOAc/light petroleum (3:7) column chromatography>95%TLC Rf=0.4R_f = 0.4

Table 2 : A1_1AR Binding Affinity of Selected Derivatives

CompoundSubstituent (R)KiK_i (nM)Selectivity (A1_1/A2A_{2A})
7jAcetone12>833
16Isopropylamino31032

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